ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cyclohepta[b]thiophene core substituted with an ethyl carboxylate group at position 3 and a thioacetamido-linked 5-methyl-1,3,4-thiadiazole moiety at position 2. Its structure integrates key pharmacophoric elements:
- Cyclohepta[b]thiophene: A seven-membered saturated ring fused to a thiophene, conferring conformational flexibility and enhanced lipophilicity compared to smaller bicyclic systems like benzo[b]thiophene .
- 1,3,4-Thiadiazole: A sulfur- and nitrogen-rich heterocycle known for diverse bioactivities, including enzyme inhibition and antimicrobial properties .
- Thioacetamido linker: Enhances metabolic stability and facilitates interactions with sulfur-binding biological targets .
Synthetic routes typically involve multi-step protocols, such as cyanoacetylation of ethyl 2-amino-cyclohepta[b]thiophene-3-carboxylate intermediates followed by substitution with thiadiazole derivatives (e.g., via nucleophilic thiol-displacement reactions) . Characterization relies on advanced techniques like NMR, HRMS, and crystallographic tools (e.g., OLEX2) .
Properties
IUPAC Name |
ethyl 2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S3/c1-3-23-16(22)14-11-7-5-4-6-8-12(11)26-15(14)18-13(21)9-24-17-20-19-10(2)25-17/h3-9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSQOPNXZUHHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps. One common method involves the Gewald synthesis, which is a multi-component reaction used to synthesize thiophene derivatives . The reaction typically involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiophene ring or the thiadiazole moiety .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential anti-inflammatory, anti-microbial, and anti-cancer properties . In material science, thiophene derivatives are used in the development of organic semiconductors and conductive polymers .
Mechanism of Action
The mechanism of action of ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The thiadiazole moiety is known to interact with metal ions, which can play a role in its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Pharmacokinetic and Stability Profiles
- Ester Hydrolysis : Ethyl esters (target compound) hydrolyze faster than isopropyl esters (e.g., ), improving bioavailability but requiring formulation adjustments .
- Metabolic Stability: Thiadiazole-thioacetyl linkers resist CYP450-mediated oxidation better than triazole or phenoxyacetyl groups .
- Crystallographic Data : Tools like WinGX and OLEX2 confirm that the cyclohepta[b]thiophene’s puckered conformation reduces crystal packing efficiency compared to planar benzothiophenes .
Biological Activity
Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex heterocyclic compound that integrates a thiadiazole moiety known for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.46 g/mol. The structure features a tetrahydro-cycloheptathiophene core linked to a thiadiazole group via an acetylamino functional group. This unique arrangement is believed to enhance its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, in a study evaluating various derivatives against MCF-7 and A549 tumor cell lines, compounds similar to this compound exhibited significant cytotoxicity. One derivative showed an IC50 value of 0.084 mmol/L against MCF-7 cells and 0.034 mmol/L against A549 cells, indicating potent anticancer properties .
Antimicrobial Activity
Thiadiazole compounds are also recognized for their antimicrobial properties. Research has demonstrated that derivatives containing the thiadiazole ring often exhibit moderate to significant antibacterial and antifungal activities. For example, compounds with lipophilic characteristics tend to possess enhanced antibacterial effects .
The biological activities of thiadiazole derivatives are attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many thiadiazoles act as enzyme inhibitors, impacting pathways crucial for cancer cell survival and proliferation.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Properties : The presence of sulfur and nitrogen in the thiadiazole structure contributes to antioxidant activity, which may protect against oxidative stress in cells.
Study 1: Anticancer Evaluation
A comprehensive study evaluated several thiadiazole derivatives for their anticancer effects. Among them, the compound with structural similarities to this compound demonstrated remarkable selectivity against cancerous cells compared to normal fibroblast cells .
Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial properties, derivatives were tested against various bacterial strains. The results indicated that compounds with enhanced lipophilicity exhibited stronger antibacterial activity compared to their less lipophilic counterparts .
Data Table: Biological Activities of Thiadiazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
